2-[[2-furanyl(oxo)methyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-(furan-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-18-14(17)11-8-4-2-6-10(8)20-13(11)15-12(16)9-5-3-7-19-9/h3,5,7H,2,4,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTZGWGREAHCNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[2-furanyl(oxo)methyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester is a bioactive small molecule with potential therapeutic applications. Its molecular formula is and it has a molecular weight of 291.32 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 291.32 g/mol
- CAS Number : 302803-01-6
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds related to thiophene derivatives exhibit significant antimicrobial properties. A study evaluating similar thienopyrimidinone derivatives demonstrated notable antimicrobial activity against various bacterial strains, suggesting that the structural features of thiophenes contribute to their efficacy in inhibiting microbial growth .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. For instance, derivatives of thiophene have been evaluated for their cytotoxic effects on cancer cell lines, including breast cancer (MCF-7). The MTT assay results showed that certain derivatives exhibited significant cytotoxicity compared to standard drugs like Doxorubicin .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger programmed cell death in malignant cells.
- Disruption of Cell Cycle : Analysis indicates that certain derivatives affect the cell cycle progression in cancer cells, leading to growth arrest .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer research. The structural complexity allows it to interact with biological targets, such as enzymes or receptors involved in tumor growth. For instance, compounds with similar thiophene structures have demonstrated significant antimitotic activity against human tumor cells, suggesting that derivatives of this compound could exhibit similar properties .
Antioxidant and Antibacterial Properties
Research into related thiophene derivatives indicates that they possess notable antioxidant and antibacterial activities. For example, certain thiophene carboxamide derivatives have shown significant inhibition against pathogenic bacteria like Staphylococcus aureus and E. coli, which may be attributed to specific substituents on the benzene ring that enhance hydrophilicity and bioactivity . This suggests that 2-[[2-furanyl(oxo)methyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester could similarly be explored for its antibacterial effects.
Synthesis and Reactivity
The synthesis of this compound typically involves several key steps utilizing reagents such as furfural for the furan component along with various thiophene precursors. Techniques like chromatography are employed to purify the final product, ensuring high yield and purity. The compound can undergo various chemical reactions, making it versatile for further modifications in drug design.
Case Studies
- Anticancer Screening : A study conducted by the National Cancer Institute (NCI) assessed compounds structurally related to this compound across multiple cancer cell lines. The results indicated promising activity levels that warrant further investigation into their mechanisms of action and therapeutic potential .
- Antioxidant Evaluation : In vitro studies on similar thiophene derivatives demonstrated their effectiveness in scavenging free radicals, indicating that this compound may also possess significant antioxidant properties .
Q & A
Q. What are the established synthetic routes for preparing derivatives of 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate scaffolds, and how can these methods be adapted for the target compound?
- Methodological Answer : The core scaffold can be synthesized via cyclization reactions using sulfur and triethylamine under reflux ( ). For derivatives with acylated amino groups (e.g., furanyl(oxo)methyl), Schiff base formation is effective:
- React the amino precursor (e.g., 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) with aldehydes/ketones (e.g., furfural derivatives) in ethanol with glacial acetic acid as a catalyst ().
- Key Steps : Reflux for 3–5 hours, followed by recrystallization (ethanol) for purification ().
- Example : A 99% yield was reported for a Schiff base derivative using 2-hydroxynaphthaldehyde ().
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | S, Et₃N, reflux (1 hr) | Moderate | |
| Schiff Base Formation | Aldehyde, EtOH, glacial AcOH (3–5 hr) | High (99%) | |
| Condensation | Phenyl isothiocyanate, EtOH | 63% |
Q. How is structural characterization of this compound and its derivatives performed, and what spectral markers are critical?
- Methodological Answer :
- 1H/13C NMR : Key peaks include cyclopentane CH₂ signals (δ 2.25–2.80 ppm) and aromatic protons (δ 7.35–8.00 ppm). The C=O stretch (IR: ~1700 cm⁻¹) and C=N (IR: ~1600 cm⁻¹) confirm functional groups ().
- Mass Spectrometry : HRMS-ESI validates molecular weight (e.g., experimental m/z 390.1370 matches calculated values) ().
Q. Table 2: NMR Data for Representative Derivatives
| Derivative | Cyclopentane CH₂ (δ, ppm) | Aromatic CH (δ, ppm) | Reference |
|---|---|---|---|
| Fluorobenzoyl derivative | 2.25–2.80 | 7.35–8.00 | |
| Hydroxynaphthyl Schiff base | 2.60–2.90 | 7.20–7.80 |
Q. What preliminary biological activities have been reported for structurally related compounds?
- Methodological Answer :
- Antiviral Activity : Derivatives with fluorobenzoyl groups inhibited influenza virus polymerase ().
- Anticancer Potential : Analogues like C22–C26 showed anti-breast cancer activity in computational docking studies ().
- Anticonvulsant Activity : Schiff base derivatives demonstrated efficacy in seizure models ().
Advanced Research Questions
Q. How can low yields in multi-step syntheses (e.g., 22% in Petasis reactions) be optimized for this compound?
- Methodological Answer :
- Solvent/Catalyst Screening : Replace HFIP with polar aprotic solvents (e.g., DMF) to enhance reactivity ().
- Catalyst Optimization : Use molecular sieves or Lewis acids (e.g., ZnCl₂) to accelerate imine formation ().
- Reaction Monitoring : Employ TLC or in situ NMR to identify bottlenecks (e.g., intermediate stability).
Q. What computational strategies are suitable for predicting the pharmacological profile of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to assess binding to targets like influenza polymerase PB1 subunit ().
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing furanyl groups) with bioactivity using Gaussian-based descriptors ().
- ADMET Prediction : SwissADME predicts bioavailability; furanyl groups may enhance metabolic stability.
Q. How can contradictory data on biological activity (e.g., high in vitro vs. low in vivo efficacy) be resolved?
- Methodological Answer :
- Mechanistic Studies : Use SPR or ITC to validate target engagement ().
- Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites ().
- Dose-Response Optimization : Adjust formulations (e.g., PEGylation) to improve pharmacokinetics ().
Data Contradiction Analysis
- Yield Discrepancies : reports 99% yield for Schiff bases vs. 22% for Petasis reactions (). This highlights the need for reaction condition tuning (e.g., catalyst, solvent).
- Biological Variability : Antiviral activity in vs. anticancer focus in suggests scaffold versatility but requires target-specific optimization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
